6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide
Description
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a triazine ring substituted with dihydroxy groups and an aminohexanehydrazide moiety
Properties
IUPAC Name |
6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c10-13-6(16)4-2-1-3-5-11-7-8(17)12-9(18)15-14-7/h1-5,10H2,(H,11,14)(H,13,16)(H2,12,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHAZXQPGKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CCNC1=NNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with appropriate amines. For example, the reaction of cyanuric chloride with dihydroxyamine can yield 3,5-dihydroxy-1,2,4-triazine.
Substitution with Aminohexanehydrazide: The 3,5-dihydroxy-1,2,4-triazine can then be reacted with aminohexanehydrazide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide involves its interaction with specific molecular targets. For example, as a D-amino acid oxidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which acts as an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound is structurally similar and also acts as a D-amino acid oxidase inhibitor.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have various substitutions on the triazine ring and are used in different applications, including herbicides and antitumor agents.
Uniqueness
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high potency and selectivity sets it apart from other triazine derivatives .
Biological Activity
Overview
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a triazine derivative with significant biological activity, particularly as an inhibitor of D-amino acid oxidase (DAAO). This compound has garnered attention for its potential therapeutic applications in neurological disorders due to its ability to modulate neurotransmitter levels.
Chemical Structure and Properties
The compound features a triazine ring substituted with dihydroxy groups and an aminohexanehydrazide moiety. Its unique structure contributes to its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 6-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]hexanehydrazide |
| Molecular Formula | C9H16N6O3 |
| Molecular Weight | 228.26 g/mol |
| CAS Number | Not specified |
The primary mechanism of action involves the inhibition of DAAO. By binding to the active site of the enzyme, this compound prevents the oxidation of D-amino acids such as D-serine. This inhibition is crucial as D-serine acts as an agonist at the glycine site of NMDA receptors, which are vital for synaptic plasticity and memory function.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on DAAO:
- IC50 Value : Studies have shown an IC50 value in the low micromolar range, indicating strong enzyme inhibition.
Neuroprotective Effects
In vitro studies suggest that the compound may protect neurons from oxidative stress by maintaining higher levels of D-serine. This neuroprotective effect is particularly relevant in models of neurodegenerative diseases where DAAO activity is often elevated.
Case Studies
- In Vitro Studies : In cultured neuronal cells, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress agents. The compound's ability to enhance D-serine levels was correlated with improved cell viability.
- Animal Models : In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests. These findings support its potential use in therapeutic strategies targeting cognitive decline.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other triazine derivatives known for their enzyme inhibitory properties:
| Compound | Mechanism | IC50 (µM) | Notes |
|---|---|---|---|
| 6-Hydroxy-1,2,4-triazine | DAAO Inhibitor | ~10 | Less potent than 6-[...hexanehydrazide |
| 2,4-Diamino-6-hydroxypyrimidine | NMDA Receptor Modulator | ~5 | Different target |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
